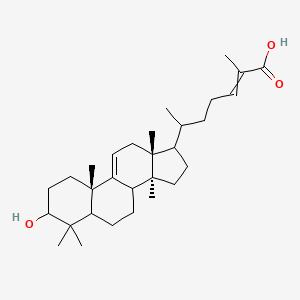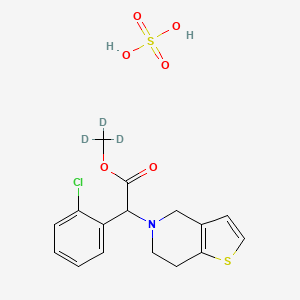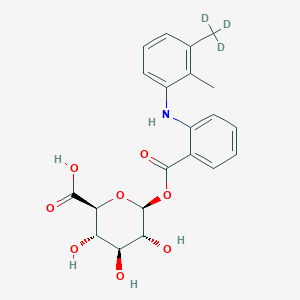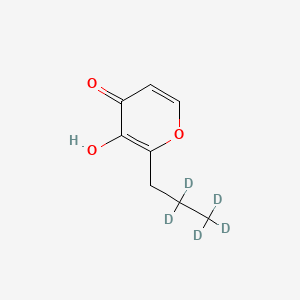
Ethyl maltol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl maltol-d5, also known as 2-Ethyl-3-hydroxy-4H-pyran-4-one-d5, is a deuterium-labeled version of ethyl maltol. Ethyl maltol is an odor-active compound widely used as a food additive due to its sweet, caramel-like aroma. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving stable isotopes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl maltol-d5 involves the incorporation of deuterium atoms into the ethyl maltol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with maltol and perform an esterification reaction with deuterated ethanol in the presence of a strong acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated ethanol and other deuterated reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl maltol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl maltol-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving stable isotopes to investigate reaction mechanisms and pathways.
Biology: this compound is used in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: this compound is used in the food industry as a flavor enhancer and in the fragrance industry to add sweet, caramel-like notes to products .
Wirkmechanismus
The mechanism of action of ethyl maltol-d5 involves its interaction with various molecular targets and pathways. In biological systems, the deuterium atoms in this compound can be tracked to study metabolic processes. The compound’s sweet aroma is due to its interaction with olfactory receptors, making it a valuable additive in the food and fragrance industries .
Vergleich Mit ähnlichen Verbindungen
Maltol: A related compound with a similar structure but without the ethyl group.
Vanillin: Another flavor compound with a sweet aroma, commonly used in the food industry.
Ethyl Vanillin: A derivative of vanillin with an ethyl group, used as a flavor enhancer
Uniqueness of Ethyl Maltol-d5: this compound is unique due to its deuterium labeling, which makes it particularly useful in scientific research. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing valuable insights into reaction mechanisms and metabolic pathways .
Eigenschaften
Molekularformel |
C8H10O3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
3-hydroxy-2-(2,2,3,3,3-pentadeuteriopropyl)pyran-4-one |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-8(10)6(9)4-5-11-7/h4-5,10H,2-3H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
DWAFWTJANIITML-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=C(C(=O)C=CO1)O |
Kanonische SMILES |
CCCC1=C(C(=O)C=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


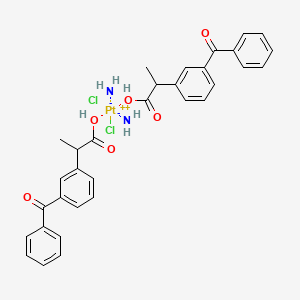
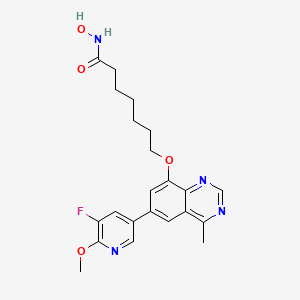


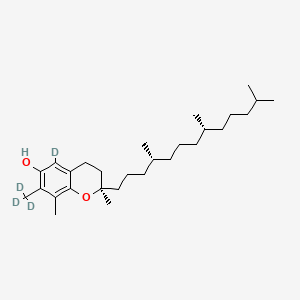
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)

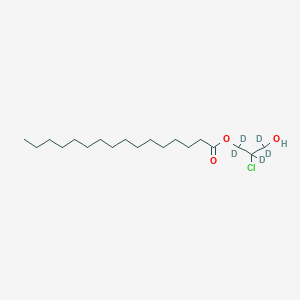

![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
